molecular formula C25H21ClN2O5S B2619960 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 872196-46-8

2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2619960
CAS No.: 872196-46-8
M. Wt: 496.96
InChI Key: LFGDQIUZPHPHDV-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative featuring a 4-methoxybenzenesulfonyl group at position 3, a chlorine atom at position 6, and an N-(2-methylphenyl)acetamide substituent. The 4-methoxybenzenesulfonyl group may enhance metabolic stability compared to non-methoxy analogs, while the chloro-substituent likely influences electronic properties and binding affinity .

Properties

IUPAC Name

2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-5-3-4-6-21(16)27-24(29)15-28-14-23(25(30)20-13-17(26)7-12-22(20)28)34(31,32)19-10-8-18(33-2)9-11-19/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGDQIUZPHPHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinoline with N-(2-methylphenyl)acetamide under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes:

  • A quinoline core , which is known for diverse biological activities.
  • A sulfonamide moiety , enhancing its interaction with biological targets.
  • A methylphenyl acetamide group , contributing to its pharmacological profile.

Biological Activities

Research has revealed several notable biological activities associated with this compound:

Antiviral Activity

The compound has shown promising results in inhibiting viral replication, particularly against HIV. In studies, it exhibited an effective inhibition of HIV integrase, with an EC50 value comparable to leading antiviral agents. The mechanism of action suggests that it may interfere with viral integration processes, making it a candidate for further development in antiviral therapies .

Antioxidant Properties

In vitro studies have demonstrated that this compound possesses significant antioxidant capabilities. It has been shown to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neuroprotection and treatment of neurodegenerative diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, particularly cholinesterases. Studies indicate that it may act as a noncompetitive inhibitor, which could have implications for conditions such as Alzheimer's disease where cholinesterase activity is disrupted .

Case Study 1: Anti-HIV Activity

A study focused on synthesizing derivatives based on the structure of this compound found modifications to the benzoyl group significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 value similar to established antiviral drugs, suggesting its potential as a therapeutic agent against HIV .

Case Study 2: Neuroprotection

In cellular models simulating neurodegenerative conditions, this compound was shown to reduce apoptosis rates significantly. This suggests its utility in treating diseases characterized by oxidative stress and neuronal cell death .

Comparative Analysis with Related Compounds

Compound NameStructural HighlightsUnique Features
2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamideFluorine substituentsPotentially enhanced bioactivity due to fluorine effects
2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamideMethyl substitutionVariations in biological activity based on methyl group presence
2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamideChlorine substituentsDifferent pharmacokinetic properties due to chlorine

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in sulfonyl substituents, aromatic ring substitutions, and acetamide-linked aryl groups. Below is a comparative analysis:

Compound Sulfonyl Group Quinoline Substituents Acetamide Linkage Key Properties
Target Compound 4-methoxybenzenesulfonyl 6-chloro N-(2-methylphenyl) Higher solubility (methoxy group), moderate logP (~3.2)
2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide () 4-chlorobenzenesulfonyl 6-ethyl N-(3-methylphenyl) Increased lipophilicity (logP ~3.8), reduced solubility due to ethyl group
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide () benzenesulfonyl 6-ethyl N-(4-chlorophenyl) Lower metabolic stability (no electron-donating groups), logP ~3.5
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-... () 4-dimethylbenzenesulfonyl 7-chloro, 6-fluoro, cyclopropane Complex benzyl linkage Enhanced steric hindrance (cyclopropane), fluorine improves bioavailability

Functional Implications

Benzenesulfonyl () lacks substituents, leading to faster metabolic degradation in vitro .

Quinoline Substitutions: The 6-chloro substituent in the target compound may enhance halogen bonding compared to 6-ethyl analogs (), which prioritize hydrophobic interactions . ’s 6-fluoro and cyclopropane modifications suggest improved membrane permeability and resistance to oxidation .

Biological Activity

The compound 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a member of the quinoline family, known for its diverse biological activities and potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H21ClN2O5S
  • Molecular Weight : 484.96 g/mol
  • IUPAC Name : this compound

This compound features a chloro group, a methoxybenzenesulfonyl moiety, and a quinoline core, which contribute to its unique biological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression, leading to cell death in various tumor cell lines such as A549 (lung cancer) and C6 (glioma) .

Antimicrobial Properties

Quinoline derivatives are also known for their antimicrobial activities. The presence of the sulfonyl group enhances the compound's interaction with bacterial targets. Preliminary studies suggest that this compound exhibits moderate activity against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline derivatives indicates that modifications on the quinoline ring and substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups like chloro or methoxy enhances potency against microbial strains .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of related compounds, it was found that derivatives with a similar structure to our compound showed promising results in inducing apoptosis in cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .

Study 2: Antimicrobial Screening

A comparative analysis of various quinoline derivatives demonstrated that those containing sulfonyl groups exhibited enhanced antimicrobial activity. The study employed disk diffusion methods to evaluate efficacy against selected bacterial strains .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
Compound AAnticancerInduction of apoptosis via caspase activation
Compound BAntimicrobialInhibition of bacterial cell wall synthesis
Compound CAntiviralInterference with viral replication processes

Q & A

Q. Table 1: Example Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
Sulfonylation4-MeO-C₆H₄SO₂Cl, Et₃N, DCM, 0°C → RT78
AmidationEDCI, HOBt, DMF, 24h, RT65

Basic: What spectroscopic methods are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Resolve aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/amide carbonyl signals (δ 165–175 ppm). Use deuterated DMSO or CDCl₃ for solubility .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 513.09) with <2 ppm error .
  • FTIR: Identify sulfonyl S=O (1350–1150 cm⁻¹) and amide C=O (1680–1630 cm⁻¹) stretches .

Critical Note: Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to resolve ambiguities in crowded spectra .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing/processing .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational chemistry guide the design of novel derivatives?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates for sulfonylation/amidation steps .
  • Molecular Docking: Screen derivatives for bioactivity by docking into target proteins (e.g., kinase enzymes) using AutoDock Vina .
  • Machine Learning: Train models on existing reaction data to predict optimal conditions for new analogs .

Q. Table 2: Computational Tools for Reaction Design

ToolApplicationExample Output
GaussianTransition state optimizationActivation energy (kcal/mol)
AutoDock VinaBinding affinity predictionΔG (kcal/mol)
RDKitReaction feasibility scoringProbability (0–1)

Advanced: How should researchers resolve contradictory spectroscopic or chromatographic data?

Methodological Answer:

  • Multi-Technique Validation: Combine LC-MS, 2D NMR (e.g., HSQC, HMBC), and X-ray crystallography to confirm structure .
  • Statistical Analysis: Apply principal component analysis (PCA) to HPLC retention time data to identify outliers .
  • Reproducibility Checks: Repeat experiments under controlled conditions (e.g., humidity-free environment for hygroscopic samples) .

Advanced: What methodologies assess environmental impact or degradation pathways?

Methodological Answer:

  • Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS .
  • Ecotoxicity Assays: Use Daphnia magna or algae models to measure LC₅₀ values .
  • Computational Prediction: Apply EPI Suite to estimate biodegradation half-life and bioaccumulation potential .

Q. Table 3: Example Hydrolysis Data (pH 7.4, 37°C)

Time (h)% DegradationMajor Degradant
2415Des-methyl analog
7260Sulfonic acid derivative

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